2-(Tributylstannyl)-3-(trifluoromethyl)pyridine
CAS No.: 1204580-78-8
Cat. No.: VC0176134
Molecular Formula: C18H30F3NSn
Molecular Weight: 436.15
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1204580-78-8 |
---|---|
Molecular Formula | C18H30F3NSn |
Molecular Weight | 436.15 |
IUPAC Name | tributyl-[3-(trifluoromethyl)pyridin-2-yl]stannane |
Standard InChI | InChI=1S/C6H3F3N.3C4H9.Sn/c7-6(8,9)5-2-1-3-10-4-5;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3; |
Standard InChI Key | OSSFRTFAOBTHDZ-UHFFFAOYSA-N |
SMILES | CCCC[Sn](CCCC)(CCCC)C1=C(C=CC=N1)C(F)(F)F |
Introduction
Physical and Chemical Properties
2-(Tributylstannyl)-3-(trifluoromethyl)pyridine possesses distinct physical and chemical properties that are summarized in the table below:
Property | Value |
---|---|
CAS Number | 1204580-78-8 |
Molecular Formula | C18H30F3NSn |
Molecular Weight | 436.15 g/mol |
IUPAC Name | tributyl-[3-(trifluoromethyl)pyridin-2-yl]stannane |
Standard InChI | InChI=1S/C6H3F3N.3C4H9.Sn/c7-6(8,9)5-2-1-3-10-4-5;3*1-3-4-2;/ |
Standard InChIKey | OSSFRTFAOBTHDZ-UHFFFAOYSA-N |
SMILES | CCCCSn(CCCC)C1=C(C=CC=N1)C(F)(F)F |
Physical State | Typically supplied as a solid or liquid |
Purity (Commercial) | NLT 98% |
The compound features a pyridine ring with a tributylstannyl group at the 2-position and a trifluoromethyl group at the 3-position . The trifluoromethyl group is known for its strong electron-withdrawing properties, while the tributylstannyl group introduces a reactive site for various transformations, particularly cross-coupling reactions.
Synthesis Methodology
The synthesis of 2-(Tributylstannyl)-3-(trifluoromethyl)pyridine typically involves a palladium-catalyzed reaction between a halogenated pyridine precursor and tributyltin reagents. The most common synthetic route employs the Stille cross-coupling reaction methodology.
Stille Coupling Approach
The typical synthesis involves the reaction of 2-halo-3-(trifluoromethyl)pyridine with tributyltin chloride in the presence of a palladium catalyst. The general reaction scheme can be represented as:
2-halo-3-(trifluoromethyl)pyridine + Bu3SnCl → 2-(Tributylstannyl)-3-(trifluoromethyl)pyridine
This reaction is typically conducted under inert atmosphere conditions (argon or nitrogen) using solvents such as tetrahydrofuran (THF) or toluene. The palladium catalyst facilitates the formation of the carbon-tin bond.
Alternative Synthetic Routes
Alternative routes to synthesize this compound may involve:
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Direct lithiation of 3-(trifluoromethyl)pyridine followed by quenching with tributyltin chloride
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Halogen-metal exchange reactions followed by stannylation
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Directed ortho-metalation strategies
Each method has its advantages depending on the specific starting materials available and the desired scale of synthesis.
Chemical Reactivity and Applications
The reactivity of 2-(Tributylstannyl)-3-(trifluoromethyl)pyridine is primarily centered around the tributylstannyl group, which serves as a versatile handle for further transformations.
Cross-Coupling Reactions
The most significant application of this compound is in Stille cross-coupling reactions, where it serves as an organostannane donor in palladium-catalyzed reactions . The carbon-tin bond can be cleaved to form new carbon-carbon bonds with various electrophiles, including:
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Aryl and vinyl halides
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Acid chlorides
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Benzyl halides
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Allyl acetates
These reactions can be conducted using low palladium catalyst loadings, sometimes as low as 0.01 mol% (equivalent to approximately 4.9-7 ppm) .
Other Transformations
Beyond Stille couplings, 2-(Tributylstannyl)-3-(trifluoromethyl)pyridine can undergo:
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Electrophilic substitution reactions
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Oxidative transformations
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Transmetalation to other organometallic species
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Halogenation to replace the stannyl group with halogens
The presence of the trifluoromethyl group influences these reactions by making the pyridine ring more electron-deficient, which can alter reactivity patterns compared to non-fluorinated analogs.
Comparison with Similar Compounds
Understanding the properties and reactivity of 2-(Tributylstannyl)-3-(trifluoromethyl)pyridine in context requires comparison with structurally related compounds:
The positional isomer 2-(Tributylstannyl)-5-(trifluoromethyl)pyridine has distinct reactivity patterns due to the different electronic properties imparted by the position of the trifluoromethyl group . Similarly, 2-(tributylstannyl)pyridine without the trifluoromethyl group exhibits different electronic properties and reactivity in cross-coupling reactions .
Applications in Synthetic Chemistry and Research
2-(Tributylstannyl)-3-(trifluoromethyl)pyridine finds applications across multiple areas of synthetic chemistry:
Pharmaceutical Intermediates
The compound serves as a valuable synthetic intermediate in medicinal chemistry, particularly for the construction of pyridine-containing pharmaceuticals. The trifluoromethyl group is especially valued in drug development for its ability to:
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Enhance metabolic stability
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Increase lipophilicity
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Improve binding selectivity to biological targets
Synthesis of Functionalized Pyridines
The compound enables access to highly functionalized pyridine derivatives that would be challenging to synthesize through other means. It can be used to prepare:
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2,3-Disubstituted pyridines
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Fused heterocyclic systems containing pyridine units
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Pyridine-based ligands for catalysis and coordination chemistry
Materials Science Applications
Functionalized pyridines derived from this compound can serve as building blocks for:
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Organic electronic materials
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Coordination polymers
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Liquid crystalline materials
The incorporation of the trifluoromethyl group can impart unique electronic and physical properties to these materials.
Recent Research Developments
Recent developments in the chemistry of 2-(Tributylstannyl)-3-(trifluoromethyl)pyridine and related compounds have expanded their utility:
Low-Catalyst Loading Cross-Couplings
Recent advances in palladium catalysis have enabled Stille couplings with extremely low catalyst loadings (down to 0.01 mol%, equivalent to 4.9-7 ppm of palladium) . This development makes such reactions more economically viable and environmentally friendly.
Flow Chemistry Applications
Continuous flow chemistry techniques are being explored for stannylation reactions and subsequent Stille couplings, potentially offering advantages in:
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Reaction efficiency
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Safety (by minimizing the handling of reactive intermediates)
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Scalability of these processes
Synthesis of Tetrazole Derivatives
Research involving similar trifluoromethyl-containing pyridines has shown applications in the synthesis of tetrazole derivatives through cycloaddition reactions with azides . These tetrazole compounds have potential applications in medicinal chemistry and materials science.
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